7-Bromo-2-ethyl-6-methyl-indazole
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Overview
Description
7-Bromo-2-ethyl-6-methyl-indazole is a heterocyclic aromatic organic compound It belongs to the indazole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-ethyl-6-methyl-indazole typically involves the bromination of 2-ethyl-6-methyl-indazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2-ethyl-6-methyl-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
7-Bromo-2-ethyl-6-methyl-indazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It serves as an intermediate in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 7-Bromo-2-ethyl-6-methyl-indazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific derivative and its intended application .
Comparison with Similar Compounds
2-Ethyl-6-methyl-indazole: Lacks the bromine atom, making it less reactive in certain substitution reactions.
7-Bromo-2-methyl-indazole: Similar structure but lacks the ethyl group, which can influence its biological activity and reactivity.
7-Bromo-2-ethyl-indazole: Similar but lacks the methyl group, affecting its overall properties.
Uniqueness: 7-Bromo-2-ethyl-6-methyl-indazole is unique due to the presence of both ethyl and methyl groups along with the bromine atom. This combination of substituents enhances its reactivity and potential for diverse applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C10H11BrN2 |
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Molecular Weight |
239.11 g/mol |
IUPAC Name |
7-bromo-2-ethyl-6-methylindazole |
InChI |
InChI=1S/C10H11BrN2/c1-3-13-6-8-5-4-7(2)9(11)10(8)12-13/h4-6H,3H2,1-2H3 |
InChI Key |
GHVXVZYNDXHFDF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C2C=CC(=C(C2=N1)Br)C |
Origin of Product |
United States |
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